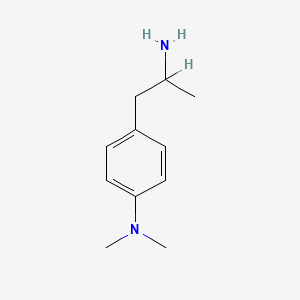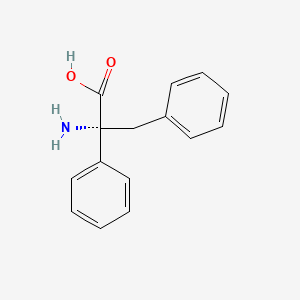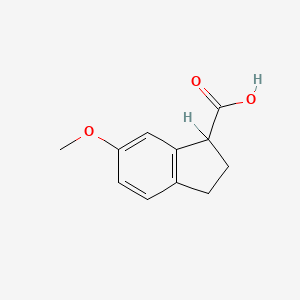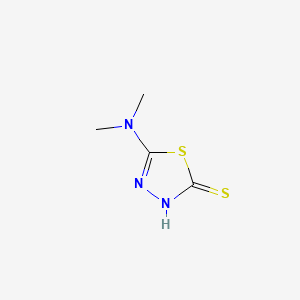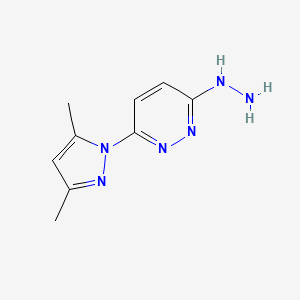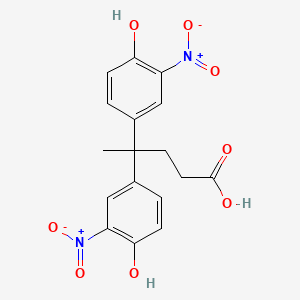
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid
Descripción general
Descripción
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is a chemical compound that appears to be a derivative of 4,4-bis(4-hydroxyphenyl)pentanoic acid, which has been studied for various applications, including its antifungal properties and as a building block for hyperbranched polyesters. The nitration of similar compounds has been explored to produce intermediates for fire-retardants, suggesting potential utility in material science applications .
Synthesis Analysis
The synthesis of derivatives of 4,4-bis(4-hydroxyphenyl)pentanoic acid has been reported, with variations including halogen substitutions to enhance antifungal activity. These derivatives have shown greater efficacy than undecylenic acid in tests against Trichophyton mentagrophytes . Additionally, the synthesis of hyperbranched polyesters based on 4,4-bis(4'-hydroxyphenyl)pentanoic acid has been achieved with different degrees of polymerization (DP's), and the structural units and degree of branching have been thoroughly analyzed using NMR spectroscopy . Furthermore, nitration of related compounds has been performed to obtain nitro-substituted phenols, which are valuable intermediates in the production of fire-retardant materials .
Molecular Structure Analysis
The molecular structure of hyperbranched polyesters derived from 4,4-bis(4'-hydroxyphenyl)pentanoic acid has been characterized by NMR spectroscopy, revealing six different structural units and quantifying their content. The degree of branching and the conversion dependence of these units have been determined, showing that the polycondensation follows a random growth pattern with equal reaction rates for all steps .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored, with one study detailing the synthesis of a copper(II) dimer using a derivative of pentane-2,4-dione. This complex exhibited catalytic activity in the oxidation of cyclohexane and benzyl alcohol, indicating that azoderivatives of β-diketones could be suitable ligands for oxidation reactions . The nitration of 2,2-bis(4-hydroxyphenyl)-propane to produce a nitro-substituted compound further demonstrates the potential for chemical modification and the creation of new compounds with desirable properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that these properties can be tailored through chemical synthesis. The antifungal activity of halogen-substituted derivatives indicates that functionalization can enhance biological activity . The detailed NMR analysis of hyperbranched polyesters provides insight into the molecular structure, which is crucial for understanding the physical properties of these materials . The successful nitration and characterization of related compounds imply that this compound could also be characterized using similar analytical techniques to determine its physical and chemical properties .
Aplicaciones Científicas De Investigación
X-ray Imaging Applications
A study on 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, derived from 4,4-bis(4-hydroxyphenyl)pentanoic acid, showcases its potential for X-ray imaging applications. Through electrophilic aromatic iodination, a highly radiopaque compound was synthesized, characterized by various spectroscopic methods, and demonstrated substantial radiopacity suitable for clinical X-ray imaging. The compound's non-cytotoxic nature to L929 fibroblast cells further supports its application in the medical field (Gopan, Susan, Jayadevan, & Joseph, 2021).
Polycarbonate Synthesis from Waste
Another application of diphenolic acid derivatives involves synthesizing polycarbonates from cellulose-rich waste, highlighting an environmentally friendly approach to polymer production. This research developed polycarbonates with pendant carboxyl groups, demonstrating their solubility and stability in aqueous solutions, which is beneficial for various industrial applications (Ruifeng Zhang & Moore, 2003).
Biodegradation of Environmental Pollutants
The role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A (BPA), a recognized environmental pollutant, using a reverse micelles system, signifies the potential of diphenolic acid derivatives in environmental remediation. This approach effectively eliminated a significant percentage of BPA, suggesting a promising method for the biodegradation of hydrophobic phenolic pollutants (Urvish Chhaya & Gupte, 2013).
Fire-retardant Synthesis
The synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane, an intermediate for fire-retardants, illustrates the chemical versatility and applicability of diphenolic acid derivatives in developing materials with enhanced safety features. This compound's efficient production under optimal conditions points to its potential in creating fire-resistant materials (H. Yun-chu, 2002).
Photodegradation Studies
Research on the photodegradation of 4,4-bis(4-hydroxyphenyl)pentanoic acid (DPA) with cyclodextrins under UV irradiation contributes to understanding the environmental fate of such compounds. This study provides insight into the photostability and potential environmental impacts of diphenolic acid derivatives, which is crucial for their safe use and disposal (Li Guo, Jin Huang, Jun Wu, & Lei Luo, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8/c1-17(7-6-16(22)23,10-2-4-14(20)12(8-10)18(24)25)11-3-5-15(21)13(9-11)19(26)27/h2-5,8-9,20-21H,6-7H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYMKZWQBZCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397103 | |
| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14601-82-2 | |
| Record name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-BIS-(4-HYDROXY-3-NITROPHENYL)-VALERIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






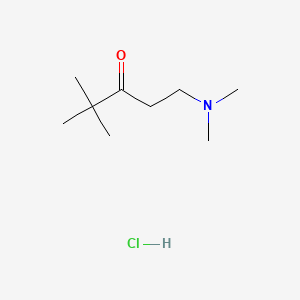

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)
